6-((2-Bromobenzyl)oxy)nicotinamide
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Overview
Description
6-((2-Bromobenzyl)oxy)nicotinamide is an organic compound with the molecular formula C13H11BrN2O2. It is a derivative of nicotinamide, where the hydrogen atom in the 6-position of the pyridine ring is replaced by a 2-bromobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Bromobenzyl)oxy)nicotinamide typically involves the reaction of nicotinamide with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-((2-Bromobenzyl)oxy)nicotinamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nicotinamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 2-bromobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring and the bromobenzyl group.
Scientific Research Applications
6-((2-Bromobenzyl)oxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting nicotinamide pathways.
Biological Studies: The compound is used in studies exploring the role of nicotinamide derivatives in cellular metabolism and signaling.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-((2-Bromobenzyl)oxy)nicotinamide involves its interaction with nicotinamide-dependent enzymes and pathways. The compound can act as an inhibitor or modulator of these enzymes, affecting processes such as DNA repair, cellular metabolism, and oxidative stress responses. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the 2-bromobenzyl group.
6-Methoxy-nicotinamide: A derivative with a methoxy group instead of the bromobenzyl group.
6-Chloronicotinamide: A derivative with a chlorine atom instead of the bromobenzyl group.
Uniqueness
6-((2-Bromobenzyl)oxy)nicotinamide is unique due to the presence of the 2-bromobenzyl group, which can confer distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets .
Properties
Molecular Formula |
C13H11BrN2O2 |
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Molecular Weight |
307.14 g/mol |
IUPAC Name |
6-[(2-bromophenyl)methoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-4-2-1-3-10(11)8-18-12-6-5-9(7-16-12)13(15)17/h1-7H,8H2,(H2,15,17) |
InChI Key |
MCJYAWMKUIAYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
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